4-Amino-2-(trifluoromethyl)benzonitrile
Overview
Description
4-Amino-2-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H5F3N2 and a molecular weight of 186.13 g/mol . It is a crystalline powder that is insoluble in water . This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, including anti-cancer drugs such as bicalutamide .
Scientific Research Applications
4-Amino-2-(trifluoromethyl)benzonitrile is used extensively in scientific research, particularly in the synthesis of pharmaceuticals . It serves as a starting material for the synthesis of benzimidazoles, which are potential candidates for treating breast cancer due to their ability to inhibit the growth of endothelial cells . Additionally, it is used in the development of other anti-cancer drugs and various organic compounds .
Mechanism of Action
Target of Action
It is known that this compound serves as a starting material in the synthesis of benzimidazoles .
Mode of Action
The benzimidazoles synthesized from this compound are known to inhibit the growth of endothelial cells , which could suggest a potential interaction with cellular targets involved in cell proliferation and angiogenesis.
Result of Action
The benzimidazoles synthesized from this compound have been suggested as potential candidates in the treatment of breast cancer due to their ability to inhibit the growth of endothelial cells .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity (dusts and mists), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Future Directions
4-Amino-2-(trifluoromethyl)benzonitrile can serve as a starting material in the synthesis of benzimidazoles, which can act as potential candidates in the treatment of breast cancer due to their ability to inhibit the growth of endothelial cells . This suggests potential future directions in the field of cancer treatment research.
Biochemical Analysis
Biochemical Properties
It is known that it can serve as a starting material in the synthesis of benzimidazoles . Benzimidazoles have the ability to inhibit the growth of endothelial cells, which are essential for the formation of blood vessels . This suggests that 4-Amino-2-(trifluoromethyl)benzonitrile may interact with enzymes, proteins, and other biomolecules involved in cell growth and angiogenesis.
Cellular Effects
Given its role in the synthesis of benzimidazoles, it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through its role in the synthesis of benzimidazoles . These compounds can inhibit the growth of endothelial cells, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: One method for preparing 4-Amino-2-(trifluoromethyl)benzonitrile involves the following steps :
Grignard Reaction: 2-bromo-5-fluorobenzotrifluoride undergoes a Grignard reaction with magnesium in anhydrous ether to form the Grignard reagent.
Carbonation: The Grignard reagent is then reacted with carbon dioxide to form 4-fluoro-2-trifluoromethylbenzoic acid.
Amidation: The benzoic acid is reacted with liquid ammonia in the presence of a catalyst to form 4-amino-2-trifluoromethylbenzamide.
Dehydration: The benzamide is dehydrated using a dehydrating agent to yield this compound.
Industrial Production Methods: Another industrial method involves the following steps :
Bromination: m-trifluoromethyl fluorobenzene is brominated using dibromohydantoin in the presence of glacial acetic acid and concentrated sulfuric acid.
Cyanation: The brominated product undergoes a cyano group replacement using cuprous cyanide.
Aminolysis: The cyano compound is then subjected to aminolysis with liquid ammonia to form this compound.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the amino group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of nitro or hydroxyl derivatives.
Reduction Products: Reduction typically yields amine derivatives.
Comparison with Similar Compounds
- 4-Cyano-3-trifluoromethylaniline
- 4-Iodo-2-(trifluoromethyl)benzonitrile
- 4-Nitro-3-(trifluoromethyl)aniline
Comparison: 4-Amino-2-(trifluoromethyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity . Compared to its analogs, it is particularly valuable in pharmaceutical synthesis due to its role in producing anti-cancer agents .
Properties
IUPAC Name |
4-amino-2-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)7-3-6(13)2-1-5(7)4-12/h1-3H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDYLCUKSLBUHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80215711 | |
Record name | 4-Amino-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80215711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
654-70-6 | |
Record name | 4-Amino-2-(trifluoromethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=654-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-2-(trifluoromethyl)benzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000654706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80215711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-2-(trifluoromethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.189 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzonitrile, 4-amino-2-(trifluoromethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINO-2-(TRIFLUOROMETHYL)BENZONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L47D9XHC08 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Amino-2-(trifluoromethyl)benzonitrile in pharmaceutical synthesis?
A1: this compound serves as a crucial building block in synthesizing various pharmaceutical compounds, notably bicalutamide [, ]. Bicalutamide is an antiandrogen medication primarily used to treat prostate cancer. The compound's structure makes it a versatile intermediate for introducing specific pharmacophores into drug candidates.
Q2: Are there efficient synthetic routes available for producing this compound on a larger scale?
A2: Yes, researchers have developed an efficient, non-chromatographic process for producing this compound in large quantities. This process utilizes this compound (6) as a starting material and proceeds through four synthetic steps, yielding the final product with high purity (98% HPLC area%) []. This development is particularly significant for potential industrial applications and further drug development.
Q3: What are the common synthetic applications of this compound in medicinal chemistry?
A3: this compound finds applications in synthesizing diverse molecules with potential biological activity. For example, it acts as a key precursor in producing a series of 2-(4-cyano-3-trifluoromethylphenyl amino)-4-(4-quinazolinyloxy)-6-piperazinyl(piperidinyl)-s-triazines, which exhibit potential antibacterial properties [, ]. This highlights the compound's utility in exploring novel therapeutic agents.
Q4: What are the key steps involved in a typical synthesis of this compound?
A4: One approach to synthesizing this compound starts with m-fluoro-(trifluoromethyl)benzene. It undergoes a four-step process involving bromination, Grignard reaction, cyanidation, and finally, amination []. This method provides a general pathway for obtaining the desired compound, with each step offering opportunities for optimization.
Q5: How is the structure of this compound typically confirmed?
A5: The structure of synthesized this compound is typically validated using a combination of spectroscopic techniques, including Mass Spectrometry (MS), Infrared Spectroscopy (IR), and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy [, ]. These methods provide complementary information regarding the compound's molecular weight, functional groups, and proton environments, confirming its identity and purity.
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